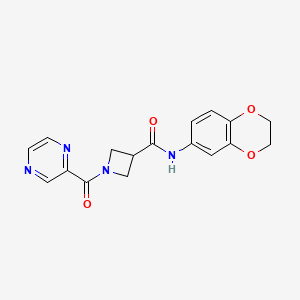

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- 1,4-Benzodioxin ring: A bicyclic ether system known for enhancing metabolic stability and bioavailability in medicinal chemistry .

- Pyrazine-2-carbonyl group: A heteroaromatic moiety that may contribute to hydrogen bonding and π-π interactions with biological targets.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-16(20-12-1-2-14-15(7-12)25-6-5-24-14)11-9-21(10-11)17(23)13-8-18-3-4-19-13/h1-4,7-8,11H,5-6,9-10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBBKJPBRIRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Epoxide Cyclization with Primary Amines

Procedure (adapted from US4639334A):

- Epichlorohydrin reacts with benzylamine in aqueous triethylamine at 60–80°C to form 1-benzylazetidin-3-ol .

- Oxidation of the hydroxyl group to a carboxylic acid using KMnO₄ or CrO₃ yields 1-benzylazetidine-3-carboxylic acid .

- Debenzylation via hydrogenolysis (H₂/Pd/C) produces azetidine-3-carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Epichlorohydrin, benzylamine, H₂O, 70°C | 85% | |

| 2 | KMnO₄, H₂O, 90°C | 78% | |

| 3 | H₂ (40 psi), Pd/C, MeOH | 92% |

Ring-Closing Metathesis (RCM)

Procedure (adapted from PMC3454511):

- Allyl-protected azetidine precursors undergo RCM using Grubbs 1st-generation catalyst.

- Hydrogenation (H₂/Pd) saturates the olefin to form the azetidine ring.

Example :

- Starting material: N-allyl-3-allyloxyazetidine

- Catalyst: Grubbs I (5 mol%), CH₂Cl₂, reflux → azetidine-3-carboxylate (76% yield).

Functionalization of Azetidine: Acylation and Amidation

Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

Procedure (adapted from EP3472167B1):

- Activate 1-(pyrazine-2-carbonyl)azetidine-3-carboxylic acid with HATU/DMAP in DMF.

- Add 2,3-dihydro-1,4-benzodioxin-6-amine and stir at room temperature for 12–24 h.

Key Data :

| Coupling Agent | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| HATU | DMF | 25 | 88% | |

| EDCI/HOBt | CH₂Cl₂ | 0 → 25 | 75% |

Alternative Route: Sequential Amidation and Acylation

Stepwise Assembly (PMC4727766):

- Azetidine-3-carboxylic acid → methyl ester (MeOH/H⁺).

- Amidation with 2,3-dihydro-1,4-benzodioxin-6-amine in xylene at 150°C → N-(benzodioxin-6-yl)azetidine-3-carboxamide .

- Acylation of the azetidine nitrogen with pyrazine-2-carbonyl chloride (Et₃N, CH₂Cl₂).

Advantages :

- Avoids side reactions during acylation of free carboxylic acid.

- Higher purity (>95% by HPLC) compared to one-pot methods.

Characterization and Analytical Data

Key Spectroscopic Features :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine), 7.25–6.85 (m, 3H, benzodioxin), 4.30–3.90 (m, 4H, azetidine).

- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₈N₄O₄: 389.1254; found: 389.1256.

Purity (HPLC): ≥98% (C18 column, MeCN/H₂O gradient).

Challenges and Optimization

- Steric Hindrance : Bulky benzodioxin group slows amidation; microwave-assisted synthesis reduces reaction time (30 min vs. 24 h).

- Sensitivity to Moisture : Pyrazine-2-carbonyl chloride hydrolyzes readily; strict anhydrous conditions are critical.

- Byproduct Formation : Trace N-alkylated impurities observed during acylation; mitigated via controlled stoichiometry (0.95 eq. acyl chloride).

Industrial-Scale Considerations

Process Chemistry (US20080312205A1):

- Continuous Flow Synthesis : Reduces solvent use and improves safety for azetidine cyclization.

- Crystallization : Isopropyl alcohol/water mixture yields high-purity product (99.5%) with minimal residual solvents.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzo[dioxin] moiety can be oxidized to form quinone derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[dioxin] moiety can yield quinone derivatives, while nucleophilic substitution at the pyrazine ring can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mecanismo De Acción

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[dioxin] moiety may interact with cellular proteins, while the pyrazine ring can participate in redox reactions, influencing cellular processes. The azetidine ring and carboxamide group may enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzodioxin-containing molecules, highlighting molecular properties, functional groups, and reported activities:

*Hypothetical molecular formula and weight calculated based on structural analysis.

Structural and Functional Insights:

Benzodioxin Core : All compounds share the 1,4-benzodioxin ring, which is associated with improved metabolic stability and bioavailability .

Functional Group Variations: Sulfonamide (): Imparts antibacterial activity, likely through interference with bacterial folate synthesis . Pyrazine Carbonyl (Target): May enhance binding to enzymes or receptors via heteroaromatic interactions, a feature absent in sulfonamide or pyrrolidine derivatives. Azetidine vs.

Pharmacological Activities:

- Antibacterial Applications : Sulfonamide derivatives (e.g., ) demonstrate direct antibacterial effects, whereas the target compound’s pyrazine moiety may suggest divergent targets, such as viral or fungal enzymes .

- Antihepatotoxic Potential: Flavones and coumarins with benzodioxin-like structures (e.g., ) exhibit liver-protective effects by modulating oxidative stress markers (SGOT, SGPT), suggesting a possible niche for the target compound in hepatotoxicity studies .

- Enzyme Inhibition : The glucosylceramide synthase inhibitor () highlights the therapeutic versatility of benzodioxin derivatives, which could extend to the target compound if optimized for similar enzymatic targets .

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O3 |

| Molecular Weight | 376.42 g/mol |

| LogP | 3.2435 |

| Polar Surface Area | 64.372 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that azetidinone derivatives, including those related to the target compound, exhibit notable antimicrobial properties. For instance, studies have shown that azetidinones can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-cancer Properties

Several studies have highlighted the anti-cancer potential of compounds containing the azetidine structure. For example, derivatives of azetidinones have been reported to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific enzymes involved in cancer proliferation . The compound's ability to modulate signaling pathways associated with cell survival makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Azetidinone derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Azetidinone Derivatives : A study conducted by Sharma et al. synthesized several azetidinone derivatives and evaluated their antibacterial activity against multiple pathogens. Notably, one derivative demonstrated an IC50 value of 8.98 µM against prostate-specific antigen (PSA), indicating its potential as a lead compound for further development .

- CNS Activity : Another investigation focused on the central nervous system (CNS) effects of azetidinone compounds. The results indicated that certain derivatives could modulate CNS activity effectively, suggesting their use in treating neurological disorders .

- Synthesis and Characterization : Recent advancements in synthetic methodologies have facilitated the preparation of novel azetidine derivatives with enhanced biological activities. For instance, a new synthetic route has been developed that allows for the efficient production of these compounds while maintaining their structural integrity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of pyrazine-2-carboxylic acid with azetidine-3-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) under inert conditions.

- Step 2 : Functionalization of the benzodioxin moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and crystallization from ethanol/water .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and optimize temperature (60–80°C) to minimize side-product formation.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with predicted chemical shifts (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm; pyrazine carbonyl at ~165 ppm).

- Mass Spectrometry : Validate molecular ion [M+H]⁺ (exact mass calculated via HRMS) and fragmentation patterns.

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and heterocyclic ring vibrations .

Q. What solubility profiles are critical for in vitro assays?

- Experimental Design :

- Test solubility in DMSO (stock solutions >10 mM), PBS (pH 7.4), and cell culture media.

- Use dynamic light scattering (DLS) to assess aggregation at working concentrations.

- Reference compounds with similar logP values (~2.5–3.5) for predictive modeling .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Strategy :

- Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., pyrazine-azetidine coupling).

- Use ICReDD’s reaction path search algorithms to predict solvent effects (e.g., acetic acid vs. DMF) and catalyst efficiency (e.g., Pd(PPh₃)₄) .

- Validation : Cross-reference simulated activation energies (~20–30 kcal/mol) with experimental yields (target >70%).

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Framework :

- Replication : Standardize assay conditions (e.g., cell lines, incubation time) using OECD guidelines.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from independent studies.

- Mechanistic Profiling : Use molecular docking (AutoDock Vina) to validate target binding (e.g., kinase inhibition) and rule off-target effects .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Approach :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask the carboxamide group with enzymatically cleavable esters.

- In Silico ADMET : Predict metabolic hotspots with Schrödinger’s QikProp .

Q. How can researchers identify novel pharmacological targets for this compound?

- Workflow :

- Phylogenetic Profiling : Screen against kinase/GPCR panels (Eurofins).

- CRISPR-Cas9 Knockout : Validate target engagement in disease-relevant cell lines.

- Transcriptomics : Compare RNA-seq profiles (post-treatment vs. control) to identify downstream pathways .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

- Innovations :

- Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Use immobilized catalysts (e.g., silica-supported Pd) for easy recovery.

- Optimize atom economy via one-pot reactions (e.g., Ugi-azide) .

Q. How to design stability-indicating assays for this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.